N-((4-(3-chlorophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide

Description

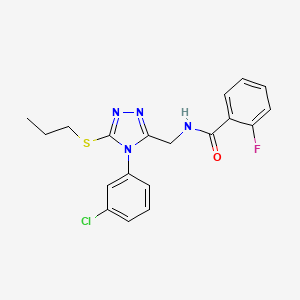

The compound N-((4-(3-chlorophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide is a triazole-based derivative featuring a 1,2,4-triazole core substituted with a 3-chlorophenyl group at position 4 and a propylthio (-SPr) moiety at position 4. A methylene bridge links the triazole ring to a 2-fluorobenzamide group.

Properties

IUPAC Name |

N-[[4-(3-chlorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClFN4OS/c1-2-10-27-19-24-23-17(25(19)14-7-5-6-13(20)11-14)12-22-18(26)15-8-3-4-9-16(15)21/h3-9,11H,2,10,12H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSIKMCAOGVRZRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(N1C2=CC(=CC=C2)Cl)CNC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClFN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(3-chlorophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C19H18ClFN4OS

- Molecular Weight : 404.89 g/mol

- Purity : Typically around 95% .

This compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors.

- Inhibition of Protein Kinases : The compound has been investigated for its ability to inhibit p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses and cellular stress .

- Antimicrobial Activity : Preliminary studies suggest that triazole derivatives can exhibit antifungal properties by disrupting the synthesis of ergosterol, a vital component of fungal cell membranes.

- Anticancer Potential : Research indicates that triazole derivatives may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Studies : A study published in Journal of Medicinal Chemistry demonstrated that triazole derivatives could inhibit tumor growth in xenograft models. The compound showed significant reduction in tumor volume compared to controls .

- Inflammation Models : In vivo studies indicated that the compound effectively reduced inflammatory markers in animal models of arthritis. The reduction in cytokine levels correlated with the inhibition of p38 MAPK activity .

- Antifungal Efficacy : Research highlighted the compound's effectiveness against various fungal strains, showing a minimum inhibitory concentration (MIC) comparable to established antifungal agents .

Scientific Research Applications

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. N-((4-(3-chlorophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide has been studied for its potential to inhibit fungal growth by targeting specific enzymes involved in the biosynthesis of ergosterol, a critical component of fungal cell membranes. This mechanism is similar to that of established antifungal agents like fluconazole.

Anticancer Properties

Triazole compounds have shown promise in cancer treatment due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. The compound's interaction with specific molecular targets involved in cancer signaling pathways warrants further investigation.

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has been documented, with implications for treating conditions such as arthritis and other inflammatory diseases. This compound may modulate inflammatory mediators, thus reducing inflammation in preclinical models.

Fungicides

The compound's antifungal properties extend to agricultural applications as a potential fungicide. Its efficacy against plant pathogens could provide an alternative to traditional fungicides, contributing to sustainable agricultural practices. The development of formulations containing this compound could enhance crop protection while minimizing environmental impact.

Plant Growth Regulators

Emerging research suggests that triazole compounds can act as plant growth regulators. This compound may influence plant growth and development by modulating hormonal pathways or stress responses in plants.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and reducing toxicity. SAR studies have indicated that modifications to the triazole ring and substituents can significantly alter biological activity.

| Structural Feature | Modification | Effect on Activity |

|---|---|---|

| 3-Chlorophenyl Group | Substitution with different halogens | Enhanced antifungal activity |

| Propylthio Group | Variation in alkyl chain length | Altered cytotoxicity profiles |

| 2-Fluorobenzamide | Replacement with other halogens | Changes in binding affinity to target enzymes |

Case Study 1: Antifungal Efficacy

A study conducted by Gotsulya et al. (2023) demonstrated the antifungal activity of various triazole derivatives against Candida species, highlighting the potential of this compound as a candidate for further development .

Case Study 2: Anticancer Potential

In vitro studies on breast cancer cell lines showed that triazole derivatives could induce apoptosis through the activation of caspase pathways. The specific role of this compound in these pathways is currently under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key structural features with several benzamide and triazole derivatives documented in pesticidal applications. Below is a comparative analysis based on substituents, core scaffolds, and reported uses:

Table 1: Structural and Functional Comparison

Key Observations:

Triazole vs. Benzamide Core: The target compound’s 1,2,4-triazole core distinguishes it from benzamide-centric analogs like flutolanil and diflubenzuron. Triazoles are known for metabolic stability and metal-binding properties, which may enhance pesticidal durability compared to simpler benzamides .

Substituent Effects :

- The 3-chlorophenyl group (common in cyprofuram and the target compound) is associated with enhanced lipophilicity and target binding in fungicides.

- The propylthio (-SPr) substituent in the target compound may improve membrane permeability compared to oxygen-based substituents (e.g., flutolanil’s isopropoxy group).

- The 2-fluorobenzamide moiety could mimic the bioactive difluorobenzamide groups in diflubenzuron and fluazuron, which disrupt chitin synthesis in insects .

The absence of trifluoromethyl groups (seen in flutolanil and fluazuron) suggests a divergent mechanism of action, possibly reducing cross-resistance risks.

Q & A

Q. What are the typical synthetic routes and key intermediates for N-((4-(3-chlorophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide?

The synthesis involves multi-step reactions, often starting with the formation of the 1,2,4-triazole core. A common approach includes:

- Condensation of thiosemicarbazide derivatives with substituted phenyl groups under acidic conditions to form the triazole ring.

- Introduction of the propylthio group via nucleophilic substitution or thiol-ene reactions.

- Coupling the triazole intermediate with 2-fluorobenzamide using carbodiimide crosslinkers (e.g., EDC/HOBt) . Key intermediates include 3-chlorophenyl-substituted thiosemicarbazides and activated benzamide derivatives.

Q. How is the structural integrity of this compound validated in experimental settings?

- X-ray crystallography : Single-crystal diffraction (using SHELX programs for refinement) confirms the 3D arrangement of the triazole ring, chlorophenyl, and benzamide moieties .

- NMR spectroscopy : H and C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 160–165 ppm for carbonyl carbons) verifies substituent positions .

- FT-IR : Peaks at ~1650 cm (C=O stretch) and ~1250 cm (C-F stretch) confirm functional groups .

Q. What preliminary assays are used to evaluate its bioactivity?

- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria and fungi.

- Antioxidant activity : DPPH radical scavenging assays (e.g., optical density measurements at 517 nm) .

- Cytotoxicity : MTT assays on cancer cell lines to assess inhibitory concentrations (IC) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for propylthio incorporation .

- Catalysis : Use of Pd catalysts for Suzuki-Miyaura coupling to attach aromatic groups.

- Temperature control : Gradual heating (70–90°C) during cyclization minimizes side-product formation .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- Disorder in flexible groups : The propylthio chain may exhibit conformational disorder. Partial occupancy modeling in SHELXL and TWINABS for twin correction improves resolution .

- Weak diffraction : High-intensity synchrotron radiation or cryocooling (100 K) enhances data quality .

Q. How are structure-activity relationship (SAR) studies conducted to optimize bioactivity?

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict interactions with target proteins (e.g., fungal CYP51).

- Derivatization : Systematic substitution of the chlorophenyl group (e.g., with fluorophenyl or methoxyphenyl) and evaluation of MIC values .

Q. How should contradictory bioactivity data (e.g., variable antioxidant vs. cytotoxicity results) be analyzed?

- Dose-response curves : Replicate assays across multiple cell lines or microbial strains to identify concentration-dependent effects.

- Redox profiling : Compare ROS scavenging (antioxidant) vs. pro-oxidant effects using fluorescent probes like DCFH-DA .

Q. What strategies improve solubility and formulation for in vivo studies?

- Salt formation : Co-crystallization with succinic acid enhances aqueous solubility.

- Nanoformulation : Encapsulation in PEGylated liposomes (particle size <200 nm via dynamic light scattering) improves bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.